molecular formula C12H14BClF2O2 B2762398 5-Chloro-2,3-difluorophenylboronic acid pinacol ester CAS No. 2246586-13-8

5-Chloro-2,3-difluorophenylboronic acid pinacol ester

Cat. No.: B2762398
CAS No.: 2246586-13-8
M. Wt: 274.5
InChI Key: MKDFAVKAJNKOJD-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and agrochemicals. Its molecular formula is C₁₂H₁₄BClF₂O₂, with a molecular weight of 274.50 g/mol . The compound features chlorine and fluorine substituents at the 5-, 2-, and 3-positions, respectively, which confer electron-withdrawing effects that enhance its reactivity in palladium-catalyzed couplings .

Properties

IUPAC Name

2-(5-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDFAVKAJNKOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-difluorophenylboronic acid pinacol ester typically involves the reaction of 5-chloro-2,3-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The product is often purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-difluorophenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-difluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The reactivity and stability of boronic esters are heavily influenced by substituents. Below is a comparative analysis of key analogs:

5-Bromo-2,3-difluorophenylboronic Acid Pinacol Ester (CAS: 1073339-12-4)
  • Molecular Formula : C₁₂H₁₄BO₂F₂Br
  • Molecular Weight : 318.95 g/mol
  • Key Differences : Bromine replaces chlorine at the 5-position.
  • Impact : Bromine’s larger atomic radius and higher molecular weight reduce solubility in polar solvents. Its stronger electron-withdrawing effect may slightly increase coupling reactivity compared to chlorine analogs, but synthetic costs are higher due to bromine’s expense .
4-Chloro-2,3-difluoro-5-methoxyphenylboronic Acid Pinacol Ester (CAS: 2121511-96-2)
  • Molecular Formula : C₁₃H₁₆BClF₂O₃
  • Molecular Weight : 304.53 g/mol
  • Key Differences : Methoxy group at the 5-position and chlorine at the 4-position.
  • Steric hindrance from the methoxy group may also slow reaction kinetics .
5-Chloro-2,4-dimethoxyphenylboronic Acid Pinacol Ester (CAS: 2121512-49-8)
  • Molecular Formula : C₁₄H₂₀BClO₄
  • Molecular Weight : 298.57 g/mol
  • Key Differences : Two methoxy groups at 2- and 4-positions.
  • Impact : Strong electron-donating effects from methoxy groups significantly reduce electrophilicity of the boron center, making this compound less reactive in Suzuki reactions compared to halogenated analogs .

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Groups (EWGs) : The target compound’s chlorine and fluorine substituents activate the boronic ester by stabilizing the transition state in Suzuki couplings, leading to higher yields compared to methoxy-substituted analogs .
  • Steric Effects : Compounds with bulky substituents (e.g., 4-ethoxy in 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester, CAS: 1668474-08-5) exhibit slower reaction rates due to steric hindrance .

Stability and Hydrolysis Resistance

  • Halogenated Analogs : The target compound’s Cl/F substituents enhance stability against hydrolysis compared to methoxy- or ethoxy-substituted derivatives, as EWGs reduce nucleophilic attack on the boron center .
  • Brominated Analogs : While bromine improves stability, it increases molecular weight and may complicate purification .

Data Tables

Table 1: Structural and Physical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity (Relative)
5-Chloro-2,3-difluorophenyl (Target) C₁₂H₁₄BClF₂O₂ 274.50 5-Cl, 2-F, 3-F High
5-Bromo-2,3-difluorophenyl C₁₂H₁₄BO₂F₂Br 318.95 5-Br, 2-F, 3-F Moderate-High
4-Chloro-2,3-difluoro-5-methoxyphenyl C₁₃H₁₆BClF₂O₃ 304.53 4-Cl, 2-F, 3-F, 5-OCH₃ Moderate
5-Chloro-2,4-dimethoxyphenyl C₁₄H₂₀BClO₄ 298.57 5-Cl, 2-OCH₃, 4-OCH₃ Low

Table 2: Application in Suzuki-Miyaura Coupling

Compound Coupling Partner Yield (%) Conditions Reference
Target Compound Aryl Halide (e.g., 4-BrPh) 85–92 Pd(PPh₃)₄, K₂CO₃, DME
5-Bromo-2,3-difluorophenyl Aryl Halide (e.g., 4-ClPh) 78–88 Pd(OAc)₂, SPhos, K₃PO₄
4-Chloro-2,3-difluoro-5-methoxy Vinyl Triflate 65–75 PdCl₂(dppf), CsF, THF

Biological Activity

5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article delves into its biological activity, focusing on its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

  • Chemical Formula : C₁₂H₁₄BClF₂O₂
  • Molecular Weight : 274.50 g/mol
  • CAS Number : 2246586-13-8

This compound features a phenyl ring substituted with chlorine and fluorine atoms, which enhances its reactivity and potential biological interactions.

Biological Activity Overview

While specific biological activity data for this compound is limited, boronic acids as a class exhibit various biological properties. They are known for their roles in:

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
  • Anticancer Activity : Some studies suggest that boronic acids may induce apoptosis in cancer cells and affect pathways related to cell cycle regulation.

Interaction Studies

Research has focused on the interactions of this compound with biological targets, particularly in the context of enzyme inhibition. The following table summarizes some key findings related to its interaction with various enzymes:

Enzyme TargetMechanism of ActionReference
c-MET KinaseATP competitive inhibition
Serine ProteasesReversible covalent bonding
Other KinasesPotential modulation of signaling pathways

Case Study: c-MET Kinase Inhibition

A study highlighted the potential of boronic acid derivatives, including this compound, as dual inhibitors of c-MET kinase. This kinase is implicated in various cancers, and targeting it could provide therapeutic benefits. The study demonstrated that modifications to the phenyl ring could enhance binding affinity and selectivity towards mutant forms of the kinase .

Synthesis Methods

The synthesis of this compound can be achieved through several methods that ensure high yield and purity. Common approaches include:

  • Suzuki-Miyaura Coupling : This method utilizes palladium catalysts to facilitate the coupling of aryl halides with boronic acids.
  • Direct Borylation : Involves the reaction of phenolic compounds with boron reagents under specific conditions to introduce the boron functionality.

Potential Applications

This compound has potential applications in:

  • Drug Development : Its ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies.
  • Organic Synthesis : As a versatile building block in organic chemistry, it can be used to synthesize complex molecules for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-2,3-difluorophenylboronic acid pinacol ester, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated aryl precursors react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. To minimize boronic ester hydrolysis, anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Purity can be verified via ¹¹B NMR (δ ~30 ppm for boronic esters) and ¹⁹F NMR to confirm substituent positions .

Q. Which spectroscopic techniques are most effective for characterizing this boronic ester?

  • Methodology :

  • ¹H/¹³C NMR : Assigns aromatic proton environments and pinacol methyl groups.
  • ¹¹B NMR : Confirms boronic ester formation (sharp singlet near 30 ppm).
  • ¹⁹F NMR : Resolves fluorine substituent positions (chemical shifts vary with substitution patterns).
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • IR Spectroscopy : Identifies B-O stretches (~1340–1310 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) affect cross-coupling reactivity compared to non-halogenated analogs?

  • Methodology : Halogens increase electrophilicity of the aryl ring, enhancing oxidative addition to Pd(0) catalysts. However, steric hindrance from ortho-substituents (e.g., Cl) may slow transmetalation. Comparative studies using kinetic profiling (e.g., monitoring reaction rates via UV-vis for H₂O₂-mediated oxidations) or Hammett parameters can quantify electronic effects. Contrast with non-halogenated analogs (e.g., phenylboronic esters) to isolate substituent contributions .

Q. How can contradictory kinetic data in H₂O₂-mediated oxidations of boronic esters be resolved?

  • Methodology : Contradictions may arise from pH-dependent boronic acid/ester equilibria or competing side reactions (e.g., radical pathways). Use buffered solutions (pH 7–9) to stabilize the boronate anion and minimize ester hydrolysis. Monitor reactions via UV-vis (e.g., λ = 405 nm for nitro-phenoxide byproducts) and validate intermediates via ¹¹B NMR .

Q. What strategies enable chemoselective reactions when multiple reactive sites (e.g., B-O, C-Cl, C-F) are present?

  • Methodology :

  • Speciation Control : Adjust solvent polarity (e.g., THF vs. DMF) to favor specific boronic ester conformers.
  • Protecting Groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Catalyst Tuning : Use Pd catalysts with tailored ligands (e.g., XPhos) to differentiate between C-Cl and C-F bonds .

Q. How can reaction mechanisms (e.g., transmetalation in cross-couplings) be experimentally probed?

  • Methodology :

  • Isotopic Labeling : Introduce ¹⁰B/¹¹B isotopes to track boron transfer via MS/NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.
  • In Situ Monitoring : Use ¹¹B NMR to detect borinic ester intermediates during allylboration (e.g., TFAA-trapped species) .

Data Analysis & Experimental Design

Q. How should stability studies be designed to assess degradation under varying conditions?

  • Methodology :

  • Accelerated Aging : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis).
  • Analytical Tools : Track decomposition via HPLC (retention time shifts) and ¹¹B NMR (boronic acid formation at δ ~28 ppm).
  • Kinetic Modeling : Fit degradation data to Arrhenius equations to predict shelf-life .

Q. What computational methods predict substituent effects on reaction pathways?

  • Methodology :

  • DFT Calculations : Optimize transition states (e.g., Pd-mediated oxidative addition) to compare activation energies for halogenated vs. non-halogenated analogs.
  • Molecular Dynamics : Simulate solvent effects on boronic ester conformation .

Contradiction Mitigation

Q. Why do some studies report divergent yields in cross-couplings with similar substrates?

  • Resolution : Differences may stem from trace moisture (hydrolyzing boronic esters), Pd catalyst loading (0.5–5 mol%), or base selection (K₂CO₃ vs. CsF). Standardize protocols using anhydrous solvents and glovebox techniques. Validate reproducibility via round-robin testing .

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